molecular formula C7H5FN2O B1408289 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile CAS No. 1545052-36-5

2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile

Cat. No.: B1408289
CAS No.: 1545052-36-5
M. Wt: 152.13 g/mol
InChI Key: NLQUYDTVGIBQKI-UHFFFAOYSA-N
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Description

2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is a chemical compound with the molecular formula C7H5FN2O. It is characterized by the presence of a fluoropyridine moiety linked to an acetonitrile group through an ether linkage.

Scientific Research Applications

2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Safety and Hazards

The safety information for “2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile” indicates that it is dangerous. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile typically involves the reaction of 6-fluoropyridine-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or their derivatives.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile
  • 2-[(6-Bromopyridin-3-yl)oxy]acetonitrile
  • 2-[(6-Iodopyridin-3-yl)oxy]acetonitrile

Uniqueness

2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and metabolic resistance compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQUYDTVGIBQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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